molecular formula C9H9N3OS B162183 Benzthiazuron CAS No. 1929-88-0

Benzthiazuron

Cat. No.: B162183
CAS No.: 1929-88-0
M. Wt: 207.25 g/mol
InChI Key: DTCJYIIKPVRVDD-UHFFFAOYSA-N
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Description

Benzthiazuron is a chemical compound known for its use as a pre-emergence herbicide. It was primarily employed to control annual broad-leaved weeds in various crops such as sugar beet, sugarcane, fodder beet, pineapples, and spinach. This compound has low aqueous solubility and is not volatile. It is moderately persistent in some soil systems and has the potential to leach into groundwater .

Mechanism of Action

Target of Action

Benzthiazuron primarily targets the Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This action is crucial in the regulation of water and electrolyte balance in the body.

Mode of Action

This compound inhibits the active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter . This inhibition results in an increase in the excretion of sodium, chloride, and water, leading to diuresis . Additionally, this compound has been shown to cause loss of potassium and an increase in serum uric acid .

Biochemical Pathways

It is known that the compound’s diuretic activity is linked to its inhibition of na+/cl- reabsorption in the kidneys . This action disrupts the normal electrolyte balance, leading to increased excretion of water and electrolytes.

Pharmacokinetics

The pharmacokinetics of this compound, like other similar compounds, involves absorption, distribution, metabolism, and excretion (ADME). Generally, such compounds are well absorbed by the gastrointestinal tract after oral administration . They quickly distribute to various body tissues, including the brain and central nervous system . The activity of these compounds is terminated by redistribution, similar to that of lipid-soluble barbiturates .

Result of Action

The primary result of this compound’s action is diuresis, or increased urine production, due to its inhibition of Na+/Cl- reabsorption in the kidneys . This leads to increased excretion of water and electrolytes, which can be beneficial in conditions where fluid retention is a problem, such as hypertension and edema .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and non-volatile nature suggest that it may be moderately persistent in some soil systems . There is also potential for it to leach into groundwater . .

Preparation Methods

The synthesis of Benzthiazuron involves several steps. One common method includes the reaction of 2-methylamino-5-tert-butyl-1,3,4-thiadiazole with carbonyl dihalide or its derivatives and methylamine under alkaline conditions. This method avoids the use of highly toxic substances like methyl isocyanate, making it safer and more environmentally friendly .

Chemical Reactions Analysis

Benzthiazuron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCJYIIKPVRVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041662
Record name Benzthiazuron
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1929-88-0
Record name Benzthiazuron
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Record name Benzthiazuron [BSI:ISO]
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Record name Benzthiazuron
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Record name Benzthiazuron
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Record name Benzthiazuron
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Record name BENZTHIAZURON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Benzthiazuron?

A1: this compound is a substituted urea herbicide primarily used for selective weed control. It has been extensively researched for its application in sugar beet cultivation. [, , ]

Q2: Does this compound affect all plant species equally?

A3: No, this compound exhibits selectivity in its action. For instance, sugar beets display tolerance to pre-emergence applications, while some weed species are effectively controlled. [] Research shows Euphorbia lathyris L. tolerates both this compound and Chlortoluron, indicating species-specific susceptibility. []

Q3: How does the persistence of this compound in soil compare to other herbicides?

A4: this compound demonstrates a longer half-life in soil compared to some other herbicides. Studies have shown its mean half-life ranges around 191 days, while herbicides like Propham break down faster with a half-life of 14 days. Importantly, the degradation rates remained similar whether applied alone or in combination with Lenacil. []

Q4: Are there any known cases of weed resistance to this compound?

A5: Yes, a Lolium rigidum biotype (R3) exhibited tolerance to this compound alongside other substituted urea herbicides like Buturon, Fenuron, Methathis compound, Metobromuron, Metoxuron, and Monolinuron. This biotype exhibited susceptibility to Chlorbromuron but showed lower tolerance to Chloroxuron, Diuron, and Linuron. []

Q5: What is the mechanism behind this observed resistance in Lolium rigidum?

A6: The resistance in the Lolium rigidum biotype is attributed to enhanced detoxification of the herbicide. Studies showed the resistant biotypes metabolized Chlortoluron, a related substituted urea herbicide, into conjugated Chlortoluron at a faster rate than susceptible biotypes. This detoxification process is believed to involve alkyl oxidation, potentially facilitated by cytochrome P450 enzymes. []

Q6: Has this compound been investigated for its metabolic fate in different plant species?

A7: Yes, research indicates this compound is readily absorbed by plant roots and translocated to the leaves. The rate of metabolism varies between species. A key metabolite, hydroxymethyl-Benzthiazuron, is relatively stable and signifies a metabolic pathway involving gradual demethylation of the urea chain. Additionally, conjugation with glucose is another metabolic pathway observed in plants. Some metabolic reactions are reversible, allowing for this compound release from its metabolites. []

Q7: Are there any documented synergistic effects of this compound when used in combination with other herbicides?

A8: Yes, combining this compound with other herbicides can enhance weed control. Field trials have shown that adding Isopropyl carbanilate (Propham) to this compound effectively controlled heavy grass infestations in sugar beet fields, broadening the weed control spectrum. []

Q8: How does the application method influence the efficacy of this compound?

A9: Both pre-emergence and post-emergence applications of this compound have been studied. For pre-emergence control, applying Neburon alongside this compound or Pyrazon improved weed control in sugar beets. For post-emergence control, a this compound and Propham mixture, particularly in an oil emulsion, effectively managed a wide range of weeds. []

Q9: Has this compound been explored in conjunction with human metabolic enzymes for potential biotechnological applications?

A10: Yes, research investigated the effects of human cytochrome P450 enzymes, specifically CYP1A1, CYP2B6, and CYP2C19, on this compound metabolism. Transgenic potato plants expressing these enzymes displayed varied tolerances to different herbicides. Notably, plants expressing all three enzymes exhibited remarkable cross-tolerance to this compound and other herbicides with different modes of action, suggesting the potential for developing crops with enhanced herbicide tolerance through genetic modification. []

Q10: Are there any known safety concerns associated with this compound?

A12: One study investigated the reaction of this compound with nitrite, a common food additive, and discovered the formation of an N-nitroso compound. N-nitroso compounds are known carcinogens, highlighting the need for further investigation into the potential health risks associated with this compound exposure. []

Q11: Have any novel this compound derivatives been synthesized and evaluated for herbicidal activity?

A13: Yes, recent research explored the synthesis and herbicidal activity of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, structurally similar to this compound. These compounds demonstrated potent herbicidal activity against both broad-leaf and grass weeds, highlighting their potential as new herbicides, especially for managing resistant weeds. []

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